5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylsulfonyl)-
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Overview
Description
5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylsulfonyl)- is a nitrogen-containing heterocyclic compound It is characterized by a fused ring system that includes both pyrrole and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylsulfonyl)- typically involves the cyclization of imidazole derivatives. One common method starts with imidazole and acrolein as the primary reactants. The reaction is catalyzed by a small amount of acetic acid, leading to the formation of the desired bicyclic structure . The product can be further purified and characterized using techniques such as IR spectroscopy, NMR spectroscopy, and high-resolution mass spectrometry .
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized to increase yield and reduce costs. This often involves the use of more efficient catalysts and reaction conditions that can be easily scaled up. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylsulfonyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylsulfonyl)- involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes by binding to their active sites and blocking their activity. The compound can also interact with cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo(1,2-a)imidazole: This compound shares a similar core structure but lacks the methylsulfonyl group.
2-Aryl-6,7-dihydro-5H-pyrrolo(1,2-a)imidazole: These derivatives have aryl groups attached to the core structure and are used as inhibitors in various biological assays.
6,7-Dihydro-5H-pyrrolo(1,2-b)triazole: These compounds have a triazole ring fused to the core structure and are explored for their potential as necroptosis inhibitors.
Uniqueness
The presence of the methylsulfonyl group in 5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylsulfonyl)- imparts unique chemical properties, such as increased stability and reactivity. This makes it a valuable compound for various applications, including its use as a catalyst and in drug development .
Properties
CAS No. |
128366-11-0 |
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Molecular Formula |
C7H10N2O2S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-methylsulfonyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C7H10N2O2S/c1-12(10,11)7-5-9-4-2-3-6(9)8-7/h5H,2-4H2,1H3 |
InChI Key |
XFNAXIDEDHOFSG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN2CCCC2=N1 |
Origin of Product |
United States |
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